4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid
Descripción
4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid (CAS: 109030-05-9) is a benzoic acid derivative with a molecular formula of C₁₈H₁₆ClN₃O₅S and a molecular weight of 421.85 g/mol . The compound features:
- A chloro-substituted benzoic acid core.
- A methylsulfamoyl group at the 3-position.
- A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety linked via the sulfamoyl group.
Propiedades
IUPAC Name |
4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-12-17(18(24)23(21(12)2)14-7-5-4-6-8-14)22(3)29(27,28)16-11-13(19(25)26)9-10-15(16)20/h4-11H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOAMEZRDVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazol ring followed by the introduction of the chloro and sulfamoyl groups. Common reagents include chlorinating agents, methylating agents, and sulfamoylating agents. Reaction conditions often require precise temperature control and the use of solvents like acetone or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazoles or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context of its application, whether in a biological system or an industrial process.
Comparación Con Compuestos Similares
2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid (CAS: 438031-01-7)
- Key Difference : Chlorine at the 2-position of the benzoic acid ring instead of the 4-position.
- Molecular weight remains similar (421.85 g/mol) .
4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]-N-ethylbenzamide (CAS: 721903-12-4)
- Key Difference : Carboxylic acid replaced with N-ethylbenzamide .
- Impact : Increased lipophilicity (logP) due to the ethylamide group, which may enhance membrane permeability but reduce solubility in aqueous media .
Heterocyclic and Functional Group Modifications
4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid
- Key Difference : Pyrazole ring replaced with a pyridine ring .
- Molecular weight (312.73 g/mol) is lower due to the absence of the pyrazole-methyl groups .
2-chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid (CAS: 329200-53-5)
- Key Difference : Incorporation of a furyl group and a second chlorine on the phenyl ring.
- Impact : Extended conjugation from the furyl group may enhance UV absorption properties. The additional chlorine increases molecular weight (441.26 g/mol ) and may influence toxicity profiles .
Sulfamoyl Group Variations
4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS: 1262010-41-2)
- Key Difference : Methylphenyl group replaces the pyrazole-methylsulfamoyl moiety.
- Impact : Reduced steric bulk may improve binding to flat hydrophobic surfaces. The methylphenyl group increases logP, favoring lipid solubility .
Physicochemical and Pharmacokinetic Properties
Actividad Biológica
4-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid (CAS No. 109030-05-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
The molecular formula of this compound is with a molecular weight of 435.88 g/mol. The compound contains a chlorobenzoic acid structure combined with a pyrazole moiety, which contributes to its biological activity.
Antifungal Activity
Research has indicated that derivatives of this compound exhibit significant antifungal properties. A study evaluating various benzamide derivatives found that certain compounds demonstrated better antifungal activity than the standard pyraclostrobin at a concentration of 100 mg/L. Specifically, compounds with structural similarities to 4-chloro derivatives showed effective inhibition against various fungal strains such as Botrytis cinerea and Fusarium graminearum .
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that some derivatives of this compound exhibited low toxicity levels. For instance, one derivative was classified with an acute toxicity value of 20.58 mg/L, indicating it is relatively safe for biological applications .
The exact mechanism by which 4-chloro derivatives exert their antifungal effects is still under investigation. However, it is hypothesized that the presence of the pyrazole ring enhances interaction with fungal cell membranes or specific metabolic pathways critical for fungal survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid?
- Methodology : Synthesis typically involves coupling sulfamoyl chloride intermediates with substituted pyrazolone derivatives under reflux conditions. For example, sulfonamide formation via nucleophilic substitution between benzoic acid derivatives and activated pyrazolone precursors (e.g., using DMF as a solvent and triethylamine as a base). Purification is achieved via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like unreacted sulfamoyl chloride .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at 1,5-positions of pyrazolone, sulfamoyl linkage).
- IR : Peaks at ~1700 cm (C=O stretching) and ~1350 cm (S=O stretching) validate functional groups.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrazolone-sulfonamide structures .
Q. How does the solubility profile of this compound impact its experimental utility?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates in vitro assays, while limited aqueous solubility may require co-solvents (e.g., ethanol/water mixtures). Conduct solubility tests at varying pH levels due to the carboxylic acid group’s ionization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfamoyl coupling step?
- Methodology :
- Temperature : Elevated temperatures (80–100°C) enhance reactivity but may degrade heat-labile groups.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Workup : Extract unreacted reagents using ethyl acetate/water partitioning, as demonstrated in analogous syntheses .
Q. What strategies resolve contradictions between theoretical and experimental data (e.g., NMR vs. crystallography)?
- Methodology :
- Dynamic NMR : Investigate rotational barriers in sulfamoyl groups if X-ray shows rigid conformations but NMR suggests fluxionality.
- DFT Calculations : Compare computed H chemical shifts with experimental data to identify discrepancies in solution vs. solid-state structures .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use PyMOL or AutoDock to model binding to enzymes (e.g., cyclooxygenase) based on sulfonamide’s H-bond donor/acceptor properties.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .
Q. What are the key impurities in the synthesis, and how are they characterized?
- Methodology :
- HPLC-MS : Detect byproducts like uncyclized intermediates or hydrolyzed sulfonamides.
- Isolation : Use preparative chromatography to separate epimers or regioisomers, as noted in Pharmacopeial Forum guidelines .
Q. How does structural modification (e.g., replacing phenyl with coumarin) alter bioactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
